Cas no 2408974-10-5 (Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2))
![Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2) structure](https://ja.kuujia.com/scimg/cas/2408974-10-5x500.png)
Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
-
- Z4167647707
- 2408974-10-5
- 6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
- EN300-7501538
- 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
- Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2)
-
- インチ: 1S/C9H10N4.2ClH/c10-8-4-12-13-5-7(6-1-2-6)3-11-9(8)13;;/h3-6H,1-2,10H2;2*1H
- InChIKey: LTMQXZWYCFCEOC-UHFFFAOYSA-N
- ほほえんだ: C12=C(N)C=NN1C=C(C1CC1)C=N2.[H]Cl.[H]Cl
計算された属性
- せいみつぶんしりょう: 246.0439018g/mol
- どういたいしつりょう: 246.0439018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7501538-2.5g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride |
2408974-10-5 | 95.0% | 2.5g |
$3957.0 | 2025-03-10 | |
Enamine | EN300-7501538-1.0g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride |
2408974-10-5 | 95.0% | 1.0g |
$2019.0 | 2025-03-10 | |
1PlusChem | 1P028TA8-5g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride |
2408974-10-5 | 90% | 5g |
$7298.00 | 2024-05-22 | |
1PlusChem | 1P028TA8-500mg |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride |
2408974-10-5 | 90% | 500mg |
$2008.00 | 2024-05-22 | |
1PlusChem | 1P028TA8-10g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride |
2408974-10-5 | 90% | 10g |
$10791.00 | 2023-12-18 | |
Aaron | AR028TIK-2.5g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride |
2408974-10-5 | 95% | 2.5g |
$5466.00 | 2025-02-17 | |
Enamine | EN300-7501538-0.05g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride |
2408974-10-5 | 95.0% | 0.05g |
$537.0 | 2025-03-10 | |
Enamine | EN300-7501538-0.5g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride |
2408974-10-5 | 95.0% | 0.5g |
$1574.0 | 2025-03-10 | |
Enamine | EN300-7501538-5.0g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride |
2408974-10-5 | 95.0% | 5.0g |
$5854.0 | 2025-03-10 | |
1PlusChem | 1P028TA8-1g |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride |
2408974-10-5 | 90% | 1g |
$2558.00 | 2024-05-22 |
Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2) 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2)に関する追加情報
Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2): A Comprehensive Overview
The compound with CAS No 2408974-10-5, commonly referred to as Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2), is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group attached at the 6-position and an amine group at the 3-position. The hydrochloride salt form (1:2) indicates that it exists as a dihydrochloride salt, which is a common practice for enhancing solubility and stability.
Pyrazolo[1,5-a]pyrimidines have been extensively studied due to their unique structural features and their ability to interact with various biological targets. The presence of the cyclopropyl group at the 6-position introduces steric hindrance and enhances the molecule's stability. This structural modification also plays a crucial role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted the importance of cyclopropane rings in drug design, as they can significantly influence the molecule's bioavailability and efficacy.
The synthesis of Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2) involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This is followed by the introduction of the cyclopropyl group at the 6-position through alkylation or coupling reactions. The final step involves protonation of the amine group to form the dihydrochloride salt. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the compound meets rigorous quality standards for pharmaceutical applications.
From a pharmacological perspective, this compound has demonstrated promising activity in several in vitro and in vivo models. It has been shown to exhibit potent inhibitory effects on key enzymes and receptors associated with various disease states. For instance, studies have revealed its ability to modulate kinase activity, making it a potential candidate for anti-cancer therapies. Additionally, its anti-inflammatory and antioxidant properties suggest its utility in treating chronic inflammatory diseases and neurodegenerative disorders.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2). These studies have provided insights into its binding affinity with target proteins and have guided further optimization of its structure for enhanced efficacy. Moreover, preclinical trials have demonstrated its favorable safety profile, with minimal adverse effects observed at therapeutic doses.
In terms of clinical applications, this compound holds immense potential as a lead molecule for drug development. Its unique combination of structural features and biological activities makes it an attractive candidate for addressing unmet medical needs. Researchers are currently exploring its efficacy in treating conditions such as cancer, inflammation, and neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical trials.
In conclusion, Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2) represents a significant advancement in medicinal chemistry. Its novel structure, coupled with its promising biological activities, positions it as a key player in the development of innovative therapeutic agents. As research continues to uncover its full potential, this compound is poised to make a substantial impact on the field of medicine.
2408974-10-5 (Pyrazolo[1,5-a]pyrimidin-3-amine, 6-cyclopropyl-, hydrochloride (1:2)) 関連製品
- 2319633-74-2(1,3,5-trimethyl-N-{2-(thiophen-3-yl)pyridin-3-ylmethyl}-1H-pyrazole-4-sulfonamide)
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 1803738-60-4(5-Fluoro-4-methyl-2-(trifluoromethyl)aniline)
- 16576-25-3(2-Benzoylquinoline)
- 24906-65-8(Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-)
- 859833-18-4(Benzenemethanamine,2-(3-pyridinyl)-, hydrochloride (1:2))
- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)
- 2138308-86-6(5,6,7,8-Tetrafluoro-2-hydroxyquinoline-3-carbonitrile)
- 2649065-52-9(9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate)
- 5493-45-8(diglycidyl 1,2-cyclohexanedicarboxylate)




